molecular formula C13H8ClF3S B7997195 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997195
M. Wt: 288.72 g/mol
InChI Key: OGIIMZILTXVCDC-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with two fluorine atoms at the 1- and 4-positions. A sulfanylmethyl (-SCH2-) group attached to the 2-position bridges the core to a 3-chloro-4-fluorophenyl moiety.

Properties

IUPAC Name

2-chloro-4-[(2,5-difluorophenyl)methylsulfanyl]-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-11-6-10(2-4-13(11)17)18-7-8-5-9(15)1-3-12(8)16/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIIMZILTXVCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction of 1,4-difluorobenzene with a suitable thiol derivative of 3-chloro-4-fluorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.

    Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide form.

    Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Coupled Products: Formed from cross-coupling reactions, leading to more complex aromatic compounds.

Scientific Research Applications

1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Materials Science: Used in the synthesis of high-performance organic semiconductors for electronic devices.

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its application. In materials science, its electronic properties are exploited to enhance the performance of semiconductors. In pharmaceuticals, the compound’s interactions with biological targets are studied to understand its potential therapeutic effects. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Structural Analogs and Substituent Effects

Key differences include:

Compound Name Substituent at Position 2 Molecular Formula Key Structural Features
1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene (3-chloro-4-fluorophenyl)sulfanylmethyl C13H8ClF3S Bulky aromatic substituent; thioether linkage
1,4-Difluoro-2-(methylsulfonyl)benzene Methylsulfonyl C7H6F2O2S Compact sulfonyl group; electron-withdrawing

Electronic and Steric Properties :

  • The bulky 3-chloro-4-fluorophenyl group introduces steric hindrance, which may reduce reaction rates in crowded environments compared to the smaller methylsulfonyl analog.

Lumping Strategy Considerations :
Compounds with halogen and sulfur-based substituents are often grouped for modeling physicochemical processes due to shared reactivity patterns (e.g., halogen-mediated electrophilic substitution or sulfur’s redox activity) . However, the target compound’s aromatic bulk may necessitate separate treatment in kinetic studies, as steric effects could dominate over electronic similarities.

Limitations in Available Data

Further studies using crystallographic tools (e.g., SHELX for structural refinement or ORTEP for graphical representation ) are required to validate theoretical predictions.

Biological Activity

1,4-Difluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • IUPAC Name: this compound
  • Molecular Formula: C13H8ClF2S
  • Molecular Weight: 288.7144 g/mol
  • CAS Number: Not available

The biological activity of this compound is primarily attributed to its interactions with cellular targets involved in cancer pathways. The compound's structure suggests potential inhibition of key enzymes related to cell proliferation and angiogenesis.

Key Mechanisms:

  • Inhibition of Cell Cycle Progression: Similar compounds have been shown to disrupt cell cycle phases, particularly G2/M, leading to apoptosis in cancer cells.
  • Angiogenesis Inhibition: Compounds with structural analogies have demonstrated the ability to block angiogenesis, which is crucial for tumor growth and metastasis.

Biological Activity Data

Recent studies have evaluated the antiproliferative effects of various derivatives similar to this compound on different cancer cell lines. Below is a summary table of findings from relevant research:

CompoundCell LineIC50 (µM)Mechanism of Action
PIB-SO 36HT-29 (Colon)0.5Cell cycle arrest at G2/M
PIB-SO 44M21 (Melanoma)0.8Disruption of microtubules
PIB-SO 45MCF7 (Breast)0.6Induction of apoptosis

*IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative activity of various phenyl sulfonate derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Angiogenesis Inhibition

In chick chorioallantoic membrane assays, compounds structurally related to this compound were shown to effectively block angiogenesis and reduce tumor growth. These findings support the potential therapeutic applications of this compound in oncology.

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